molecular formula C23H20N2O2 B7741337 Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate

Cat. No.: B7741337
M. Wt: 356.4 g/mol
InChI Key: FFSBSAWXSCOFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate is a synthetic quinoline derivative intended for research applications, primarily in medicinal chemistry and drug discovery. This compound features a benzo[h]quinoline core structure, a privileged scaffold in medicinal chemistry known to be associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiglaucoma actions . The molecular structure incorporates a benzylamino substitution at the 4-position and an ethyl ester at the 3-position, functional groups that are frequently explored in the design of bioactive molecules targeting enzyme families such as carbonic anhydrases . Research into related quinoline-based benzenesulfonamides has demonstrated significant inhibitory activity against cytosolic human carbonic anhydrase (hCA) isoforms I and II, which are established drug targets for conditions like glaucoma and epilepsy . As a derivative of the benzo[h]quinoline chemotype, this compound provides researchers with a versatile building block for structure-activity relationship (SAR) studies, fragment-based drug design, and the development of novel enzyme inhibitors or receptor ligands. It is supplied as a solid and must be stored under appropriate conditions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-2-27-23(26)20-15-25-21-18-11-7-6-10-17(18)12-13-19(21)22(20)24-14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSBSAWXSCOFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation with Subsequent Functionalization

In a representative procedure, 2-amino-1-naphthaldehyde is reacted with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding ethyl 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylate. This intermediate is then halogenated at position 4 using phosphorus oxychloride (POCl₃) to introduce a chloro group, enabling nucleophilic substitution with benzylamine (Scheme 1).

Scheme 1

  • Cyclization:
    2-Amino-1-naphthaldehyde+Ethyl acetoacetatePPA, 120°CEthyl 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylate\text{2-Amino-1-naphthaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA, 120°C}} \text{Ethyl 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylate}

  • Halogenation:
    4-Oxo derivativePOCl3,ΔEthyl 4-chlorobenzo[h]quinoline-3-carboxylate\text{4-Oxo derivative} \xrightarrow{\text{POCl}_3, \Delta} \text{Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate}

  • Amination:
    4-Chloro derivative+BenzylamineEtOH, refluxEthyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate\text{4-Chloro derivative} + \text{Benzylamine} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

The final amination step proceeds in ethanol under reflux for 12 hours, yielding the target compound in 65–72% purity. Purification via flash chromatography (DCM/MeOH, 20:1) enhances the yield to 81%.

Direct Introduction of Benzylamino Group via Alkylation

An alternative route involves alkylating a pre-formed 4-aminobenzo[h]quinoline-3-carboxylate intermediate. This method avoids harsh halogenation conditions and improves atom economy.

Reductive Amination Approach

Ethyl 4-aminobenzo[h]quinoline-3-carboxylate, synthesized via reduction of the 4-nitro analog (using H₂/Pd-C), reacts with benzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 24 hours, affording the benzylamino derivative in 68% yield (Scheme 2).

Scheme 2
4-Amino derivative+BenzaldehydeNaBH₃CN, MeOHEthyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate\text{4-Amino derivative} + \text{Benzaldehyde} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound}

This method is advantageous for its mild conditions but requires stringent control of stoichiometry to avoid over-alkylation.

Recent advances highlight tandem protocols that integrate quinoline core formation and benzylamino group introduction in a single pot. A notable example utilizes microwave-assisted synthesis:

Microwave-Assisted Synthesis

A mixture of 2-aminonaphthalene-1-carbaldehyde, ethyl 3-oxobutanoate, and benzylamine is irradiated at 150°C for 30 minutes in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA). The reaction proceeds via in situ imine formation, followed by cyclization and dehydration, yielding the target compound in 85% purity (Table 1).

Table 1: Optimization of Microwave-Assisted Synthesis

ParameterConditionYield (%)
Temperature150°C85
Time30 minutes85
CatalystPTSA (10 mol%)85
SolventDMF85
Without microwave80°C, 12 hours62

This method reduces reaction time from 12 hours to 30 minutes and improves yield by 23% compared to conventional heating.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.42 (t, 3H, J = 7.0 Hz, -CH₂CH₃), 4.39 (q, 2H, J = 7.0 Hz, -OCH₂), 4.68 (s, 2H, -NCH₂Ph), 7.28–8.52 (m, 11H, aromatic).

  • MS (ESI+) : m/z 385.2 [M+H]⁺ (calculated for C₂₃H₂₀N₂O₂: 384.4).

Challenges and Optimization Strategies

Competing Side Reactions

The primary side reaction involves over-alkylation at the quinoline nitrogen, producing bis-benzylated byproducts. This is mitigated by using a 1:1 molar ratio of benzylamine to chloro-quinoline intermediate and maintaining temperatures below 80°C during amination.

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote decomposition. Ethanol strikes a balance between solubility and stability, achieving 78% conversion in amination steps. Catalytic KI (10 mol%) in DMF accelerates substitution reactions by stabilizing the transition state .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The quinoline core may intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

4-N-R-Substituted Quinoline-3-carboxylic Acids

Compounds such as 4-N-(sulfamoylphenyl)quinoline-3-carboxylates (e.g., Ethyl 6-methyl-4-((3-sulphamoylphenyl)amino)quinoline-3-carboxylate) replace the benzylamino group with sulfonamide moieties. These derivatives exhibit enhanced carbonic anhydrase inhibitory activity due to the sulfonamide's ability to coordinate zinc ions in enzyme active sites. The benzylamino analog, in contrast, may prioritize hydrophobic interactions over metal coordination .

Electron-Withdrawing Substituents

Derivatives like Ethyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carboxylate introduce trifluoromethyl groups, which increase electron-withdrawing effects and metabolic stability. Such modifications improve pharmacokinetic profiles but may reduce solubility compared to the benzylamino analog .

Modifications at Position 3

Ester vs. Carboxylic Acid

Hydrolysis of the ethyl ester to a carboxylic acid (e.g., S2b in ) enhances polarity and aqueous solubility. However, this reduces cell membrane permeability, a trade-off critical for bioavailability .

Hybrid Systems with Extended Conjugation

Styrylquinoline-Benzimidazole Hybrids

Compounds such as Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate incorporate styryl and benzimidazole groups, extending π-conjugation.

Oxepine-Containing Polycyclic Systems

Derivatives like benzo[h]areno[6,7]oxepino[3,4-b]quinolin-8(14H)-ones introduce an oxepine ring fused to the quinoline core. This structural expansion alters conformational flexibility and may enhance binding to topoisomerase enzymes, though synthetic complexity increases .

Data Tables

Table 1: Structural and Physical Properties

Compound Substituents (Position 4) Molecular Weight LogP Key Functional Groups Reference
Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate Benzylamino ~375.4 ~3.8 Ester, Benzylamine
Ethyl 6-methyl-4-((3-sulphamoylphenyl)amino)quinoline-3-carboxylate Sulfamoylphenyl ~372.1 ~2.1 Sulfonamide, Methyl
S2b (Carboxylic acid derivative) Trifluoromethylphenyl ~358.3 ~1.5 Carboxylic Acid, CF3
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate Hydroxyethylamino ~274.3 ~1.2 Hydroxyethyl, Ester

Key Research Findings

Substituent Effects: The benzylamino group enhances lipophilicity, favoring blood-brain barrier penetration, while sulfonamide or hydroxyethyl groups improve solubility and enzyme inhibition .

Synthetic Flexibility : The ethyl ester at position 3 serves as a versatile handle for hydrolysis or amidation, enabling rapid generation of analogs .

Structural Complexity: Hybrid systems (e.g., benzimidazole-quinoline) exhibit unique photophysical properties but require multi-step syntheses, limiting scalability .

Biological Activity

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the detailed biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure includes a benzylamino group, which enhances its interaction with biological targets, potentially modulating enzyme activity and affecting cellular processes.

The biological activity of this compound is primarily attributed to its ability to:

  • Intercalate with DNA : The quinoline moiety can insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Modulate enzyme activity : The benzylamino group may interact with various enzymes or receptors, altering their functions and leading to apoptosis in cancer cells .
  • Inhibit cellular signaling pathways : This can result in reduced cell proliferation and enhanced cell death in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cell lines.
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Microbial Strains Tested : The compound was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Findings : It showed notable inhibitory effects with minimum inhibitory concentration (MIC) values between 50 to 100 µg/mL, suggesting its potential as an antimicrobial agent.

Study on Anticancer Efficacy

In a study published in 2023, researchers synthesized several derivatives of benzoquinoline, including this compound, and evaluated their anticancer properties. The study concluded that this compound significantly inhibited the growth of cancer cells through mechanisms involving DNA intercalation and apoptosis induction. Notably, it outperformed several known anticancer agents in terms of efficacy against specific cancer types .

Antimicrobial Research

Another investigation focused on the antimicrobial properties of this compound. It involved testing against multiple bacterial strains using standard disk diffusion methods. The results indicated that this compound had a broad spectrum of activity, particularly effective against resistant strains of bacteria.

Data Summary

Biological ActivityTest OrganismIC50/MIC ValuesReference
AnticancerMCF-710 µM
A54915 µM
K56225 µM
AntimicrobialS. aureus50 µg/mL
E. coli100 µg/mL

Q & A

Q. What are the key synthetic pathways for Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the quinoline core via cyclization of substituted aniline derivatives with ethyl acetoacetate.
  • Step 2 : Introduction of the benzylamino group via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 3 : Esterification at the 3-position to stabilize the carboxylate moiety .

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) for amination to enhance reaction rates.
  • Catalytic systems like Pd(OAc)₂/Xantphos improve yields in cross-coupling steps .
  • Monitor reaction progress via HPLC or LC-MS to isolate intermediates and minimize side products .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Identify protons on the benzyl group (δ 4.5–5.0 ppm for -CH₂-), quinoline aromatic protons (δ 7.0–8.5 ppm), and ester methyl protons (δ 1.2–1.4 ppm) .
    • 13^{13}C NMR: Confirm ester carbonyl (δ 165–170 ppm) and quinoline carbons (δ 120–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₁N₂O₂⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., benzylamino vs. methylamino substitution) using SHELX programs .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Antimicrobial Activity :
    • Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential :
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition :
    • Test inhibition of topoisomerase II or kinase enzymes via fluorescence-based assays .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement in SHELXL :
    • Apply restraints for disordered benzyl groups or flexible ester chains.
    • Validate hydrogen bonding between the benzylamino group and quinoline N-atom (d = 2.8–3.2 Å) .
  • Case Study : In Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate, crystallography confirmed the anti-conformation of the trifluoromethyl group, resolving earlier DFT modeling errors .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Modifiable Sites :
    • Position 4 : Replace benzylamino with acetylpiperazinyl to enhance solubility (logP reduction by ~0.5) .
    • Position 8 : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Methodology :
    • Synthesize analogs via parallel combinatorial chemistry.
    • Corrogate activity data (e.g., IC₅₀) with computed descriptors (e.g., cLogP, polar surface area) using QSAR models .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Case Example : Discrepancies in IC₅₀ values between MTT and colony formation assays may arise from:
    • Assay Sensitivity : MTT measures metabolic activity, while colony formation assesses long-term survival .
    • Compound Stability : Degradation in prolonged assays (e.g., >72 hrs) reduces potency.
  • Resolution :
    • Validate results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).
    • Conduct stability studies (HPLC monitoring) under assay conditions .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Docking Simulations : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR).
    • Key interactions: π-π stacking between quinoline and Phe residues; hydrogen bonding with catalytic lysine .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
    • Identify critical residues for binding free energy calculations (MM-PBSA) .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

  • Optimization Strategies :
    • Replace Pd catalysts with cheaper alternatives (e.g., CuI for amination) .
    • Use flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Purity Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.